Carbidopa is a hydrazine derivative classified as a dopa decarboxylase inhibitor. It is commonly used in scientific research to investigate the role of dopamine in various biological processes, particularly in the context of Parkinson's disease and other neurological disorders. Carbidopa's primary function in research is to inhibit the peripheral conversion of levodopa into dopamine, allowing for a more controlled study of levodopa's effects on the central nervous system [, , , , , , , ].
Chemical Reactions Analysis
Carbidopa is primarily known for its reaction with aromatic L-amino acid decarboxylase, inhibiting the enzyme's activity and preventing the decarboxylation of levodopa into dopamine in peripheral tissues [, , , ]. This inhibition is crucial for maximizing levodopa's availability for transport to the brain.
Mechanism of Action
Carbidopa functions as a peripheral dopa decarboxylase inhibitor. It competitively binds to the active site of the enzyme, aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the central nervous system [, , , ]. Because Carbidopa doesn't cross the blood-brain barrier, it does not affect levodopa's conversion to dopamine in the brain, allowing researchers to study the central effects of levodopa more precisely.
Applications
Parkinson's Disease Research: Carbidopa is frequently employed in research exploring the mechanisms of Parkinson's disease and evaluating the efficacy of various levodopa formulations and administration methods for treating motor fluctuations in patients [, , , , , , , , ]. By inhibiting peripheral levodopa decarboxylation, Carbidopa helps researchers understand the pharmacokinetics and pharmacodynamics of levodopa in the context of Parkinson's disease.
Metabolic Studies: Carbidopa's ability to influence tryptophan metabolism has made it a valuable tool in metabolic studies. Research has shown that Carbidopa can alter tryptophan metabolism in cancer cells, leading to the formation of specific metabolites like indole-3-acetonitrile, providing insights into cancer cell proliferation and potential therapeutic targets [, , ].
Renal Function Research: Studies using Carbidopa have explored its role in regulating renal function, particularly phosphate and sodium excretion. Carbidopa's ability to influence dopamine production in the kidneys has been found to impact phosphate reabsorption and potentially modulate sodium excretion during saline-induced natriuresis [, ].
Immunological Studies: Carbidopa has been investigated for its potential immunosuppressive effects. Research has shown that Carbidopa can inhibit T-cell activation, which may contribute to its ability to mitigate autoimmune conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models []. These findings suggest possible applications for Carbidopa in treating autoimmune diseases.
Cardiovascular Studies: Carbidopa is used in research investigating the cardiovascular effects of levodopa in Parkinson's disease patients. By reducing peripheral dopamine levels, Carbidopa minimizes cardiovascular side effects associated with levodopa, allowing researchers to study levodopa's impact on the cardiovascular system more accurately [].
Future Directions
Exploring Carbidopa's Potential as an Anticancer Drug: Given its effects on tryptophan metabolism and tumor growth in preclinical studies, further research is needed to evaluate Carbidopa's potential as a standalone or combination anticancer therapy [, , ]. Clinical trials are necessary to assess its efficacy and safety in human cancer patients.
Optimizing Continuous Subcutaneous Carbidopa Delivery: Further research can focus on refining the technology and optimizing the dosage regimens for continuous subcutaneous Carbidopa delivery to provide a less invasive and more convenient alternative to current continuous levodopa infusion methods [, ].
Investigating Carbidopa's Immunomodulatory Effects: The immunosuppressive effects of Carbidopa warrant further investigation, particularly its potential to treat autoimmune diseases. Research is needed to elucidate the underlying mechanisms of Carbidopa's action on T cells and its effectiveness in suppressing inflammatory responses in various autoimmune conditions [].
Understanding Carbidopa's Role in Renal Function: Further research is needed to fully understand Carbidopa's role in regulating renal function, particularly its impact on phosphate and sodium excretion. Investigating the interplay between Carbidopa, dopamine, and renal transport mechanisms will provide a better understanding of its potential applications in managing renal disorders [, ].
Related Compounds
Levodopa
Compound Description: Levodopa, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is primarily used as a medication for the treatment of Parkinson's disease (PD). Levodopa is often administered in conjunction with a peripheral dopa-decarboxylase inhibitor, such as carbidopa, to prevent its conversion to dopamine outside the brain, thereby increasing its bioavailability within the central nervous system and reducing side effects. [, , , , , , , , , , , , , , , , , , , , ]
Relevance: Levodopa is intrinsically linked to carbidopa in the context of Parkinson's disease treatment. While levodopa acts as a dopamine precursor, carbidopa's role is to prevent its premature conversion to dopamine in the periphery. This allows for greater levodopa concentrations to reach the brain, where it can then be converted to dopamine and exert its therapeutic effect. Numerous studies showcased in the provided papers focus on the pharmacokinetic interactions and combined efficacy of levodopa and carbidopa in managing PD symptoms. [, , , , , , , , , , , , , , , , , , ]
Benserazide
Compound Description: Benserazide is another peripheral dopa-decarboxylase inhibitor, similar in function to carbidopa. It is used in combination with levodopa for the treatment of Parkinson's disease. Like carbidopa, benserazide does not cross the blood-brain barrier and therefore only prevents the conversion of levodopa to dopamine outside the brain. This enhances the amount of levodopa available to enter the brain and be converted to dopamine, resulting in more effective treatment of PD symptoms. [, , ]
Relevance: Benserazide and carbidopa share a very similar mechanism of action and are both used in conjunction with levodopa for the treatment of Parkinson's disease. They are both peripheral dopa-decarboxylase inhibitors that prevent the premature conversion of levodopa to dopamine outside the brain. Some papers even investigate the potential clinical interchangeability of levodopa-benserazide and levodopa-carbidopa formulations. [, , ]
3-O-Methyldopa (3-OMD)
Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of levodopa formed by the action of the enzyme catechol-O-methyltransferase (COMT). While not directly involved in dopamine synthesis, 3-OMD can compete with levodopa for transport across the blood-brain barrier, potentially affecting levodopa's efficacy. [, , , , ]
Relevance: As a significant metabolite of levodopa, 3-OMD's presence and levels are impacted by the co-administration of carbidopa. Carbidopa indirectly influences 3-OMD levels by increasing levodopa bioavailability, making more of it available for conversion to 3-OMD. Understanding the interplay between carbidopa, levodopa, and 3-OMD is crucial for optimizing levodopa therapy and managing potential side effects. [, , , , ]
Entacapone
Compound Description: Entacapone is a drug that inhibits the enzyme catechol-O-methyltransferase (COMT), thereby preventing the breakdown of levodopa and increasing its availability to the brain. It is often used as adjunctive therapy in Parkinson's disease patients taking levodopa/carbidopa to prolong levodopa's effect and reduce motor fluctuations. [, , ]
Relevance: While not structurally related to carbidopa, entacapone plays a significant role in the overall therapeutic strategy for Parkinson's disease alongside levodopa and carbidopa. By inhibiting COMT, entacapone complements carbidopa's action in enhancing levodopa bioavailability. Studies mentioned in the provided papers investigate the clinical and pharmacokinetic benefits of combining entacapone with levodopa/carbidopa therapy in PD patients. [, , ]
Dopamine
Compound Description: Dopamine is a neurotransmitter playing a crucial role in motor control, motivation, and reward pathways in the brain. Its deficiency is a hallmark of Parkinson's disease. While dopamine itself cannot cross the blood-brain barrier, its precursor, levodopa, can. [, , , , , , , , , , , , , , , ]
Relevance: Dopamine is at the core of the therapeutic strategy involving carbidopa. Carbidopa's primary function is to ensure that levodopa, the dopamine precursor, reaches the brain in sufficient quantities to be converted into dopamine. By inhibiting peripheral dopa-decarboxylase, carbidopa prevents the premature degradation of levodopa to dopamine outside the brain, thereby allowing for higher dopamine levels in the central nervous system where it is needed. [, , , , , , , , , , , , , , , ]
Foslevodopa and Foscarbidopa
Compound Description: Foslevodopa and foscarbidopa are prodrugs of levodopa and carbidopa, respectively. They are designed for continuous subcutaneous administration. These prodrugs are converted to their active forms, levodopa and carbidopa, in the body. This continuous delivery method aims to achieve more stable plasma concentrations of levodopa and potentially improve the management of motor fluctuations in Parkinson's disease. [, ]
Relevance: Foslevodopa and foscarbidopa are directly related to levodopa and carbidopa, respectively, as their prodrug counterparts. These compounds share the same therapeutic targets and aim to improve the management of Parkinson's disease. The research highlighted in the provided papers focuses on the pharmacokinetic profiles and potential clinical benefits of these prodrug formulations in comparison to traditional levodopa/carbidopa therapies. [, ]
α-Methyldopa
Compound Description: α-Methyldopa is an antihypertensive drug that acts centrally as an α2-adrenergic receptor agonist. Although it shares some structural similarities with carbidopa, its primary mechanism of action and therapeutic application differ. []
Relevance: While α-methyldopa and carbidopa possess structural similarities, their clinical applications and mechanisms of action are distinct. The research mentioned in the provided papers explores the potential for carbidopa and related compounds to influence the development of autoimmune hemolytic anemia (AIHA) in mouse models, with α-methyldopa serving as a comparative agent. []
Indole-3-Acetonitrile (IAN)
Compound Description: Indole-3-acetonitrile (IAN) is a metabolite of tryptophan, an essential amino acid. Research suggests that carbidopa, by inhibiting enzymes involved in tryptophan metabolism, can lead to increased IAN formation in certain cancer cells. IAN has been observed to promote the proliferation of breast cancer and melanoma cells in vitro. []
Relevance: IAN's connection to carbidopa stems from the observation that carbidopa can alter tryptophan metabolism, leading to elevated IAN levels. This finding, though preliminary, suggests a potential explanation for why carbidopa use in Parkinson's disease patients may not consistently reduce the incidence of breast cancer and melanoma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Carbidopa is a peripherally-restricted inhibitor of dopamine decarboxylase, the enzyme that converts L-DOPA to dopamine. Carbidopa (100 mg/kg) pretreatment in dog increases the plasma concentration of L-DOPA by 186% and prolongs the half-life in plasma by 48% and skeletal muscle extracellular fluid by 66%.2 Carbidopa also binds to and potentiates the activity of the aryl hydrocarbon receptor (AhR), which is a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons. It inhibits the proliferation of pancreatic cancer cells in vitro and tumor growth in vivo. Formulations containing carbidopa are used in combination with L-DOPA in the treatment of Parkinson’s disease to increase the amount of dopamine in the brain and reduce peripheral side effects associated with L-DOPA administration. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Carbidopa is a peripheral decarboxylase inhibitor which is often formulated with levodopa for the management of the symptoms of Parkinson′s disease. Its mode of action involves the reduction of systemic production of dopamine and minimization of undesirable effects such as nausea. Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors. Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury. Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous).
Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162°C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical captafol is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms. Captafol is a dicarboximide that captan in which the trichloromethyl group is replaced by a 1,1,2,2-tetrachloroethyl group. A broad-spectrum fungicide used to control diseases in fruit and potatoes, it is no longer approved for use in the European Community. It has a role as an antifungal agrochemical. It is a member of isoindoles, an organochlorine compound, an organosulfur compound and a phthalimide fungicide. Captafol, also known as difolatan or haipen, belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone. Captafol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, captafol is primarily located in the membrane (predicted from logP). Captafol is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Captodiame is a diarylmethane. Captodiame, also known as captodiamine, is an antihistamine which is used as a sedative and anxiolytic. It is a derivative of diphenhydramine. Captodiame has been suggested for use in preventing benzodiazepine withdrawal syndrome.
Potent antioxidant. Main carotenoid in paprika. Active in vitro. Capsanthin is a carotenoid that has been found in C. annuum and has diverse biological activities. It reduces hydrogen peroxide-induced production of reactive oxygen species (ROS) and phosphorylation of ERK and p38 and prevents hydrogen peroxide-induced inhibition of gap junction intercellular communication in WB-F344 rat liver epithelial cells. Capsanthin (0.2 mg/animal) reduces the number of colonic aberrant crypt foci and preneoplastic lesions in a rat model of N-methylnitrosourea-induced colon carcinogenesis. It also reduces ear edema in a mouse model of inflammation induced by phorbol 12-myristate 13-acetate (TPA;). Capsanthin analytical standard provided with UV assay for quantitative titration. Capsanthin, also known as the red pepper carotenoid, is one of the major color pigments of paprika oleoresin, an oil-soluble extract, isolated from the fruits of Capsicum annum Linn or Capsicumfrutescens. It is widely used as a color additive in food industries across the globe. The photoprotective effect of capsanthin protects human dermal fibroblasts against UVB induced DNA damage. Capsanthin is a carotenoid found in red paprika that has diverse biological activities. It reduces hydrogen peroxide-induced production of reactive oxygen species (ROS) and phosphorylation of ERK and p38 and prevents inhibition of gap-junction intracellular communication in WB-F344 rat liver epithelial cells. Capsanthin reduces the number of colonic aberrant crypt foci and preneoplastic lesions in a rat model of N-methylnitrosourea-induced colon carcinogenesis. It also reduces ear edema in a mouse model of inflammation induced by phorbol 12-myristate 13-acetate.
Captan, an agricultural fungicide, reacts with sulfhydryl group to release thiophosgenes which can denature proteins. It has carcinogenic and teratogenic properties which can cause oral toxicity to birds and mammals. Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Captan is a dicarboximide that is 3a,4,7,7a-tetrahydrophthalimide in which the hydrogen attached to the nitrogen is replaced by a trichloromethyl group. A non-systemic fungicide introduced in the 1950s, it is widely used for the control of fungal diseases in fruits, vegetables, and ornamental crops. It has a role as an antifungal agrochemical. It is a member of isoindoles, an organochlorine compound, an organosulfur compound and a phthalimide fungicide. Captan is a fungicide used on fruits, vegetables, and ornamentals. Acute (short-term) dermal exposure to captan may cause dermatitis and conjunctivitis in humans. Ingestion of large quantities of captan may cause vomiting and diarrhea in humans. Captan was found to be carcinogenic in one strain of mice exposed in their diet, causing tumors of the duodenum. In mice exposed by either gavage (experimentally placing the chemical in the stomach) or injection, an increased incidence of tumors was not observed. EPA has classified captan as a Group B2, probable human carcinogen.
Captodiame hydrochloride is an antihistamine used as a sedative and anxiolytic. Captodiame may be helpful in preventing benzodiazepine withdrawal syndrome in people discontinuing benzodiazepine treatment.
Transient receptor potential vanilloid type 1 (TRPV1) is a member of the transient receptor potential (TRP) family that is activated or sensitized by a variety of endogenous stimuli as a result of tissue injury and inflammation. TRPV1 is upregulated during inflammation and plays a role in the perception of pain. Capsazepine is a competitive antagonist of transient receptor potential vanilloid type 1 (TRPV1) which blocks the capsaicin-induced uptake of Ca2+ in neonatal rat dorsal root ganglia with an IC50 of 0.42 µM and Chinese hamster ovary cells with an IC50 of 17 nM. It does not block acid- or heat-induced activation of TRPV1 and may block receptors other than TRPV1.4,5 Capsazepine is TRPM8 a antagonist. Capsazepine blocks the painful sensation of heat caused by capsaicin (the active ingredient of chilli pepper) which activates the TRPV1 ion channel. It is therefore considered to be a capsaicin antagonist. The TRPV1 channel functions as a pain and temperature sensor in mammalians. Capsazepine blocks only the activation of TRPV1 channels by chemicals but not by other painful stimuli, like heat. Depending on the pharmacological assay the half maximal inhibitory concentration IC50 is in the nanomolar to low micromolar range. In addition to its effects on TRPV1 channels it was also shown to inhibit the cold activated TRPM8 channel, voltage-activated calcium channels and nicotinic acetylcholine receptors. It mainly serves as a tool to study the TRPV1 ion channel.